molecular formula C10H11Br B13603579 2-Bromo-1,3-dimethyl-5-vinylbenzene

2-Bromo-1,3-dimethyl-5-vinylbenzene

Cat. No.: B13603579
M. Wt: 211.10 g/mol
InChI Key: XNHBOTFDHYRDNJ-UHFFFAOYSA-N
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Description

2-Bromo-5-ethenyl-1,3-dimethylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-ethenyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-ethenyl-1,3-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethenyl-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-5-ethenyl-1,3-dimethylbenzene.

    Oxidation: Products include 2-bromo-5-formyl-1,3-dimethylbenzene or 2-bromo-5-carboxy-1,3-dimethylbenzene.

    Reduction: The major product is 2-bromo-5-ethyl-1,3-dimethylbenzene.

Scientific Research Applications

2-Bromo-5-ethenyl-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-ethenyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The ethenyl group can participate in addition reactions, while the methyl groups provide steric hindrance and influence the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethenyl-1,3-dimethylbenzene is unique due to the presence of both an ethenyl group and a bromine atom on the benzene ring

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

2-bromo-5-ethenyl-1,3-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6H,1H2,2-3H3

InChI Key

XNHBOTFDHYRDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C=C

Origin of Product

United States

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